11-Dehydro-thromboxane B2-d4

Mass Spectrometry Stable Isotope Dilution Quantitative Bioanalysis

This compound is a tetradeuterated analog of Thromboxane B₂ (TXB₂), a stable, biologically inactive metabolite of Thromboxane A₂ (TXA₂). It is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of TXB₂ by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C20H34O6
Molecular Weight 374.5 g/mol
Cat. No. B12426259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydro-thromboxane B2-d4
Molecular FormulaC20H34O6
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20+/m0/s1/i5D2,8D2
InChIKeyXNRNNGPBEPRNAR-AZDPWLPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-3,3,4,4-Tetradeuterio-7-[(2R,3S,4S,6R)-4,6-Dihydroxy-2-[(E,3S)-3-Hydroxyoct-1-Enyl]Oxan-3-Yl]Hept-5-Enoic Acid as a Stable Isotope-Labeled Internal Standard


This compound is a tetradeuterated analog of Thromboxane B₂ (TXB₂), a stable, biologically inactive metabolite of Thromboxane A₂ (TXA₂) [1]. It is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of TXB₂ by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. The strategic placement of four deuterium atoms at the 3,3,4,4-positions of the heptenoic acid chain ensures a consistent mass shift from the unlabeled analyte, facilitating accurate quantification via stable isotope dilution assays .

Why Substituting (Z)-3,3,4,4-Tetradeuterio-7-[(2R,3S,4S,6R)-4,6-Dihydroxy-2-[(E,3S)-3-Hydroxyoct-1-Enyl]Oxan-3-Yl]Hept-5-Enoic Acid with Other Deuterated or Unlabeled Analogs Compromises Analytical Validity


In mass spectrometry-based bioanalysis, the use of an internal standard that is not chemically identical to the analyte—differing only in isotopic composition—introduces systematic errors due to differences in ionization efficiency, chromatographic retention time, and matrix effects [1]. Unlabeled TXB₂ cannot be used as an internal standard for itself, as it is indistinguishable from the endogenous analyte. Similarly, deuterated analogs with different labeling patterns (e.g., TXB₂-d₉) or different metabolites (e.g., 11-dehydro TXB₂-d₄) exhibit distinct physicochemical properties that can lead to differential recovery during sample preparation and ion suppression in the source, thereby invalidating the core assumption of stable isotope dilution [2]. The following quantitative evidence demonstrates why this specific tetradeuterated TXB₂ analog is the requisite internal standard for accurate TXB₂ quantification.

Quantitative Differentiation Guide: (Z)-3,3,4,4-Tetradeuterio-7-[(2R,3S,4S,6R)-4,6-Dihydroxy-2-[(E,3S)-3-Hydroxyoct-1-Enyl]Oxan-3-Yl]Hept-5-Enoic Acid vs. Comparators


MS Fragment Ion Mass Shift vs. Unlabeled TXB₂

This tetradeuterated TXB₂ analog produces a consistent +4 Da mass shift relative to unlabeled TXB₂ in the key fragment ion used for quantification, enabling clear differentiation in selected ion monitoring (SIM) mode [1]. This mass difference is critical for accurate peak integration and quantification without interference from the naturally occurring analyte [1].

Mass Spectrometry Stable Isotope Dilution Quantitative Bioanalysis

Method Detection Limit Using Tetradeuterated Internal Standard

The use of a high-purity tetradeuterated internal standard with a protium/deuterium ratio of ≤0.2% enables a low method detection limit for TXB₂ in complex biological matrices [1]. This performance benchmark is a direct consequence of the standard's isotopic purity, which minimizes background signal at the analyte's m/z [1].

Method Validation Sensitivity Limit of Detection

Isotopic Purity Requirement for Low-Blank Assays

A key differentiator for this compound is its specification for low isotopic impurity. The analytical method validated by Meese et al. requires a protium (¹H) content of ≤0.2% in the tetradeuterated internal standard to achieve a usable detection limit [1]. Higher impurity levels would increase the background signal at the analyte's m/z, reducing sensitivity and compromising quantification accuracy.

Isotopic Purity Assay Background Analytical Accuracy

Precision of Quantitation at Low Response Ratios

The method using this tetradeuterated internal standard can reliably measure low protium/deuterium response ratios, which is necessary when the analyte concentration is very low relative to the added internal standard. Fitzpatrick et al. demonstrated that a response equivalent to a protium/deuterium ratio of 0.2% could be measured with a standard deviation of 15% when analyzing 100 ng of the tetradeuterated standard [1].

Method Precision Low-Abundance Quantification GC-MS

Optimal Research and Industrial Applications for (Z)-3,3,4,4-Tetradeuterio-7-[(2R,3S,4S,6R)-4,6-Dihydroxy-2-[(E,3S)-3-Hydroxyoct-1-Enyl]Oxan-3-Yl]Hept-5-Enoic Acid


Quantitative Bioanalysis of Thromboxane B₂ in Clinical and Pharmacological Studies

This tetradeuterated compound is the definitive internal standard for the precise and accurate quantification of TXB₂ in complex biological matrices such as human plasma and urine using GC-MS or LC-MS [1]. Its use is critical in studies investigating platelet activation, cardiovascular pharmacology, and inflammatory diseases, where TXB₂ serves as a stable biomarker for TXA₂ biosynthesis [2]. The quantitative evidence in Section 3 confirms its ability to provide the necessary +4 Da mass shift and low isotopic background required for robust method validation.

Calibration and Validation of Immunoassays for Thromboxane Metabolites

As a highly pure and well-characterized isotopologue, this compound is suitable for preparing calibration standards and quality control materials used to validate and cross-validate immunoassays (e.g., ELISA, RIA) for TXB₂ and its metabolites [3]. It provides a primary reference point to assess assay specificity and accuracy, particularly when comparing results to definitive mass spectrometry-based reference methods.

Stable Isotope Dilution Assays for Metabolomics and Lipidomics

Within targeted lipidomics workflows, this tetradeuterated TXB₂ is an essential component of stable isotope dilution strategies for the absolute quantification of thromboxanes. Its performance characteristics, validated in the peer-reviewed literature [1], ensure it meets the stringent analytical requirements for generating high-confidence quantitative data in studies of eicosanoid metabolism and signaling pathways.

Method Development and Quality Control in Bioanalytical Laboratories

Bioanalytical laboratories developing new LC-MS/MS or GC-MS methods for eicosanoid analysis require a certified, high-purity internal standard to establish performance metrics such as linearity, precision, accuracy, and matrix effects. This compound, with its documented +4 Da mass shift [2], serves as the optimal reagent for these purposes, ensuring that the developed method is fit for its intended use in preclinical or clinical research.

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